

# The Discovery and Development of CP-640186: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | CP-640186 |           |  |  |
| Cat. No.:            | B1216025  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CP-640186** is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **CP-640186**, presenting key data in a structured format for researchers and drug development professionals.

## **Discovery and Chemical Properties**

**CP-640186** was developed as a more metabolically stable analog of an earlier compound, CP-610431, which was identified through high-throughput screening.[6] It belongs to the N-substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by **CP-640186** is reversible.[7]

#### **Chemical Structure:**

Molecular Formula: C26H39N3O4

Molecular Weight: 485.62 g/mol [3]



## Mechanism of Action: Dual Inhibition of ACC Isoforms

**CP-640186** exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8]

- ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.
- ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, **CP-640186** reduces the overall cellular concentration of malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[7]

## **Signaling Pathway and Metabolic Consequences**

The inhibition of ACC by **CP-640186** initiates a cascade of metabolic changes that shift cellular energy metabolism from lipid synthesis to lipid oxidation.





Click to download full resolution via product page

CP-640186 Mechanism of Action

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **CP-640186** from in vitro and in vivo studies.



**Table 1: In Vitro Inhibitory and Cellular Activity** 

| Parameter                       | Species/Cell<br>Line                    | Target                                | Value Value | Reference |
|---------------------------------|-----------------------------------------|---------------------------------------|-------------|-----------|
| IC50                            | Rat                                     | ACC1 (liver)                          | 53 nM       | [1][2][3] |
| Rat                             | ACC2 (skeletal muscle)                  | 61 nM                                 | [1][2][3]   |           |
| Rat, Mouse,<br>Monkey, Human    | ACC1 & ACC2                             | ~60 nM                                | [5]         |           |
| EC50                            | HepG2 cells                             | Fatty Acid<br>Synthesis<br>Inhibition | 0.62 μΜ     | [1]       |
| HepG2 cells                     | Triglyceride<br>Synthesis<br>Inhibition | 1.8 μΜ                                | [1]         |           |
| C2C12 cells                     | Palmitate Acid Oxidation Stimulation    | 57 nM                                 | [1]         |           |
| Rat<br>Epitrochlearis<br>Muscle | Palmitate Acid Oxidation Stimulation    | 1.3 μΜ                                | [1]         |           |

**Table 2: In Vivo Efficacy (ED50 Values)** 



| Parameter                                   | Species              | Tissue/Effect | Value (mg/kg)                  | Reference |
|---------------------------------------------|----------------------|---------------|--------------------------------|-----------|
| Malonyl-CoA<br>Reduction                    | Rat                  | Liver         | 55                             | [6]       |
| Rat                                         | Soleus Muscle        | 6             | [6]                            |           |
| Rat                                         | Quadriceps<br>Muscle | 15            | [6]                            | _         |
| Rat                                         | Cardiac Muscle       | 8             | [6]                            | -         |
| Fatty Acid<br>Synthesis<br>Inhibition       | Rat                  | -             | 13                             | [6]       |
| CD1 Mice                                    | -                    | 11            | [6]                            |           |
| ob/ob Mice                                  | -                    | 4             | [6]                            | _         |
| Whole Body Fatty Acid Oxidation Stimulation | Rat                  | -             | ~30                            | [6]       |
| Acute Efficacy<br>(Oral Gavage)             | Rat                  | -             | 4.6 (1h), 9.7 (4h),<br>21 (8h) | [1]       |

**Table 3: Pharmacokinetic Parameters in Rats** 



| Parameter                     | Route                             | Value        | Reference |
|-------------------------------|-----------------------------------|--------------|-----------|
| Plasma Half-life (t1/2)       | IV (5 mg/kg) / Oral (10<br>mg/kg) | 1.5 h        | [2]       |
| Bioavailability               | Oral                              | 39%          | [2]       |
| Plasma Clearance<br>(Clp)     | IV                                | 65 ml/min/kg | [2]       |
| Volume of Distribution (Vdss) | IV                                | 5 L/kg       | [2]       |
| Tmax (Oral)                   | Oral                              | 1.0 h        | [2]       |
| Cmax (Oral)                   | Oral                              | 345 ng/mL    | [2]       |
| AUC0-∞ (Oral)                 | Oral                              | 960 ng⋅h/mL  | [2]       |

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and specific assays of **CP-640186** are proprietary. However, based on the available literature, representative methodologies can be outlined.

## Representative Protocol: In Vitro ACC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against ACC, often by measuring the production of ADP.





Click to download full resolution via product page

In Vitro ACC Inhibition Assay Workflow



#### Methodology:

- Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution series of CP-640186, and a substrate master mix containing ATP, acetyl-CoA, and sodium bicarbonate in an appropriate assay buffer.
- Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of CP-640186 to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle control).
- Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.
- Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
- Signal Detection: Measure the product formation. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
- Data Analysis: Calculate the percentage of inhibition for each concentration of CP-640186
  relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

## **Representative Protocol: Chemical Synthesis**

The synthesis of N-substituted bipiperidylcarboxamides like **CP-640186** generally involves the coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed, synthetic approach is outlined below.

#### General Synthetic Scheme:

 Amide Coupling: The core structure is likely assembled via an amide bond formation between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative.



Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.

 Functional Group Interconversion: The substituents on the piperidine rings can be introduced either before or after the key amide coupling step through various functional group manipulations.

## **Preclinical Development and Potential Applications**

Preclinical studies in various animal models have demonstrated that **CP-640186** can effectively reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation. [6] These effects translate to favorable metabolic outcomes, including reductions in body weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]

The potent and well-characterized mechanism of action of **CP-640186** has made it a valuable tool compound for studying the roles of ACC and fatty acid metabolism in various physiological and pathological processes. Beyond metabolic diseases, research has explored its potential as an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]

## Conclusion

**CP-640186** is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-defined mechanism of action and demonstrated efficacy in preclinical models for metabolic disorders and other diseases underscore the importance of ACC as a drug target. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. pubs.acs.org [pubs.acs.org]



- 2. chemrxiv.org [chemrxiv.org]
- 3. static.igem.org [static.igem.org]
- 4. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [The Discovery and Development of CP-640186: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1216025#cp-640186-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com